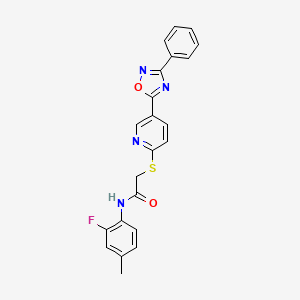
N-(2-fluoro-4-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-4-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17FN4O2S and its molecular weight is 420.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-fluoro-4-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is C19H17FN4OS. The structure incorporates a 1,2,4-oxadiazole moiety, which is known for its broad range of biological activities.
Research indicates that compounds containing the oxadiazole ring exhibit various pharmacological effects, including:
- Anticancer Activity : Compounds with oxadiazole derivatives have shown promising results against multiple cancer cell lines. For example, derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The presence of the thioacetamide group enhances the compound's ability to act against various bacterial strains. Studies have demonstrated that oxadiazole derivatives can inhibit bacterial growth by interfering with metabolic pathways .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 .
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against human cervical carcinoma (HeLa) cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway and inhibited cell migration .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The results indicated that it possessed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. The compound's mechanism involved disruption of bacterial cell wall synthesis .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Propriétés
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c1-14-7-9-18(17(23)11-14)25-19(28)13-30-20-10-8-16(12-24-20)22-26-21(27-29-22)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXYWBZXYPUOHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














